molecular formula C13H21ClFN B1445783 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride CAS No. 1864072-90-1

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride

Cat. No.: B1445783
CAS No.: 1864072-90-1
M. Wt: 245.76 g/mol
InChI Key: SKIJGAQQKBDLJQ-UHFFFAOYSA-N
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Description

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H21ClFN. It is primarily used for research purposes and is known for its unique structural properties, which include an ethyl group, a fluorophenyl group, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the alkylation of 2-fluorobenzene with 3-ethylpentan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenyl)ethan-1-amine
  • 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine
  • 1-(2-fluorophenyl)pentan-1-amine

Uniqueness

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is unique due to its specific structural features, which include the ethyl group and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

3-Ethyl-1-(2-fluorophenyl)pentan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features an ethyl group linked to a pentanamine backbone, with a fluorophenyl substituent. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:

  • Enzymes : The compound can modulate enzyme activities, impacting metabolic pathways.
  • Receptors : It exhibits affinity for specific receptors, influencing signaling pathways and biological responses.

The exact pathways involved depend on the specific biological system being studied. For instance, it may affect neurotransmitter systems or metabolic processes, leading to various pharmacological effects.

Structure-Activity Relationships (SAR)

Research indicates that modifications in the structure of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine can significantly impact its biological activity. For example, varying the position or nature of substituents on the phenyl ring can enhance receptor affinity or selectivity.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological Activity
2-(4-fluorophenyl)ethan-1-amineFluorophenyl groupModerate affinity for neurotransmitter receptors
3-Ethyl-1-(4-fluorophenyl)pentan-1-amineEthyl group with para-fluorophenylEnhanced metabolic stability
1-(2-fluorophenyl)pentan-1-amineMono-substituted phenylLower receptor affinity

The unique combination of the ethyl and fluorophenyl groups in this compound contributes to its distinctive pharmacological profile .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance:

  • Neurotransmitter Receptor Modulation : The compound has been shown to interact with dopamine and serotonin receptors, suggesting potential applications in treating mood disorders .

In Vivo Studies

In vivo studies are ongoing to evaluate the therapeutic potential of this compound. Early findings indicate promising results in animal models for conditions such as depression and anxiety disorders.

Applications in Medicine and Industry

The compound is being investigated for its potential therapeutic applications, particularly in:

  • Neurology : As a candidate for treating neuropsychiatric disorders.
  • Pharmacology : Its ability to modulate enzyme activities makes it a candidate for drug development aimed at metabolic diseases.

Additionally, its unique chemical properties make it valuable in industrial applications, particularly in the synthesis of more complex molecules .

Properties

IUPAC Name

3-ethyl-1-(2-fluorophenyl)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-7-5-6-8-12(11)14;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIJGAQQKBDLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.